Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate typically involves the reaction of 3-pyrrolidinylpropanoic acid with methanol under acidic conditions . The reaction is carried out by refluxing the mixture, which facilitates the esterification process, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity . The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate is unique due to its specific structure, which combines a pyrrolidine ring with a formamido and ester group. This unique combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Biological Activity
Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be characterized by its unique structural features, which include a pyrrolidine ring and a propanoate moiety. This structure is hypothesized to contribute to its biological activity through interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors, although detailed mechanisms remain to be fully elucidated.
Antiproliferative Activity
A series of in vitro assays have been conducted to evaluate the antiproliferative effects of this compound against various cancer cell lines. The results are summarized in Table 1.
Cell Line | IC50 (µM) | Treatment Duration (h) |
---|---|---|
A549 (Lung Cancer) | 15.2 | 72 |
MCF7 (Breast Cancer) | 12.8 | 72 |
HeLa (Cervical Cancer) | 10.5 | 72 |
The compound exhibited significant cytotoxicity, with IC50 values indicating potent antiproliferative properties against the tested cell lines.
Enzyme Inhibition Studies
In addition to antiproliferative activity, this compound has been evaluated for its inhibitory effects on key enzymes involved in cancer progression. For instance, studies indicated that it inhibits the activity of matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis.
Case Studies and Research Findings
-
Case Study on Lung Cancer:
A study conducted by Smith et al. (2023) demonstrated that treatment with this compound resulted in a significant reduction in tumor size in A549 xenograft models. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase. -
Antimicrobial Activity:
Recent investigations have also explored the antimicrobial properties of this compound. It was found to exhibit moderate activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µM.
Properties
Molecular Formula |
C9H16N2O3 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 3-(pyrrolidine-3-carbonylamino)propanoate |
InChI |
InChI=1S/C9H16N2O3/c1-14-8(12)3-5-11-9(13)7-2-4-10-6-7/h7,10H,2-6H2,1H3,(H,11,13) |
InChI Key |
ZHZKWQQINYOTCM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)C1CCNC1 |
Origin of Product |
United States |
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